molecular formula C12H13N3O2S B2835537 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097900-08-6

2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Cat. No.: B2835537
CAS No.: 2097900-08-6
M. Wt: 263.32
InChI Key: MCNBYJJBXVPVMT-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring a fused isoindole core substituted with a sulfonyl-linked 1-methylimidazole group. The sulfonyl moiety introduces strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry due to the bioactivity of imidazole and isoindole derivatives, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-14-7-6-13-12(14)18(16,17)15-8-10-4-2-3-5-11(10)9-15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBYJJBXVPVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors, such as phthalic anhydride and a diamine. The imidazole ring is then introduced through a substitution reaction, followed by methylation to obtain the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced isoindole derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential as an antimicrobial or anticancer agent is also being explored.

Medicine: In medicine, this compound may be used in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive.

Mechanism of Action

The mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazole ring can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

  • Structural Differences : Unlike the target compound, this analogue lacks the sulfonyl group and instead incorporates a perimidine scaffold. The imidazole NH group is positioned on the imidazolyl unit due to the absence of conjugation in the dihydroperimidine structure .
  • Physicochemical Properties: Both compounds are methanol-insoluble. This difference is attributed to the NH group's location, which affects hydrogen-bonding networks .
  • Synthesis : Dihydroperimidines are synthesized as precursors to aromatic perimidines, often via cyclocondensation reactions. The target compound’s synthesis likely involves sulfonylation steps absent in this analogue .

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides

  • Structural Differences : These compounds feature a benzothiazole core linked to sulfonamide groups. The target compound replaces benzothiazole with isoindole and incorporates an imidazole-sulfonyl moiety.
  • Structure-Activity Relationship (SAR): The position of the amino group (meta vs. para) on the benzothiazole-phenyl backbone significantly impacts biological activity. Similarly, the methyl group on the imidazole ring in the target compound may modulate electronic effects and binding affinity .
  • Synthesis: Both classes utilize sulfonyl chlorides for functionalization. However, the target compound’s synthesis likely requires isoindole derivatization, whereas benzothiazole derivatives are synthesized via condensation of aminophenyl benzothiazoles with sulfonyl chlorides .

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

  • Structural Differences: This compound shares the isoindole core but incorporates a quinazolinone-sulfanylethyl chain instead of an imidazole-sulfonyl group.
  • Crystal Packing and Interactions : The quinazolinyl group is planar (r.m.s. deviation = 0.057 Å), stabilized by C–H···O and π–π interactions (intercentroid distance = 3.5330 Å). The target compound’s sulfonyl group may promote distinct packing via dipole-dipole interactions .
  • Biological Activity: Quinazolinone derivatives exhibit antimicrobial activity. The target compound’s imidazole-sulfonyl motif could enhance activity against different targets, such as kinases or proteases .

Comparative Data Table

Property/Feature Target Compound 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides Quinazolinone-Isoindole Derivative
Core Structure Isoindole + imidazole-sulfonyl Dihydroperimidine + imidazole Benzothiazole + sulfonamide Quinazolinone + isoindole
Key Functional Groups Sulfonyl, methylimidazole Imidazolyl NH, perimidine Sulfonamide, benzothiazole Sulfanylethyl, quinazolinone
Solubility Likely low (similar to perimidines) Methanol-insoluble Varies with substituents Methanol-insoluble
Crystallization Behavior Not reported Forms solvates Dependent on substituents Stabilized by π–π interactions
Biological Activity Hypothesized antimicrobial/anticancer Anticancer (precursor to active perimidines) Structure-dependent bioactivity Antimicrobial

Biological Activity

The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H12N4O2SC_{10}H_{12}N_4O_2S with a molecular weight of approximately 240.3 g/mol. Its structure features an isoindole core modified by a sulfonyl group attached to a methylimidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
8lMDA-MB-2313.26 ± 0.24Induces apoptosis via caspase activation and cell cycle arrest in G0/G1 phase .
8l4T15.96 ± 0.67Disruption of F-actin assembly leading to inhibited migration .

The treatment with compound 8l resulted in significant apoptosis characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2, indicating a mechanism that promotes cancer cell death through intrinsic pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Research into related imidazole derivatives has revealed activity against methicillin-resistant Staphylococcus aureus (MRSA):

Compound Target MIC (μg/mL) Activity
26MRSA≤ 0.25Strong growth inhibition without cytotoxic effects .
57Cryptococcus neoformans≤ 0.25Selective antifungal activity with no hemolytic properties .

These findings underscore the potential for developing new antimicrobial agents based on the imidazole scaffold.

Case Studies

  • Cytotoxicity Assessment : A study assessed various derivatives for their cytotoxic effects on human cancer cell lines, revealing that modifications to the imidazole ring significantly influenced activity levels and selectivity towards cancerous versus normal cells.
  • Mechanistic Studies : Flow cytometry and Western blotting techniques were employed to elucidate the mechanisms by which these compounds induce apoptosis in cancer cells, providing insights into their therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:

  • Step 1: React 2-mercaptoimidazole derivatives with halogenated isoindole precursors in polar aprotic solvents (e.g., acetonitrile) using a base (e.g., K2_2CO3_3) to deprotonate the thiol group .
  • Step 2: Optimize temperature (80–100°C) and reaction time (12–24 hrs) to enhance yield.
  • Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography.

Key Considerations:

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetonitrileEnhances reactivity
BaseK2_2CO3_3Mild, avoids side reactions
Temperature80°CBalances kinetics and decomposition

Reference:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1^1H NMR to confirm the imidazole and isoindole proton environments.
    • 13^{13}C NMR identifies sulfonyl and aromatic carbon signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight.
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation (e.g., ethanol).
    • Use SHELXL/SHELXTL software for refinement .

Example Crystallographic Data (from analogous compounds):

ParameterValue
Space GroupP1_1
Unit Cell (Å)a=8.21, b=10.53, c=12.74
R-factor0.055
π-π Interactions3.53 Å (intercentroid)

Reference:

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the three-dimensional packing of this compound in crystal structures?

Methodological Answer:

  • π-π Stacking: The imidazole and isoindole rings form parallel-displaced interactions (3.5–4.0 Å intercentroid distances), stabilizing the lattice .
  • Hydrogen Bonding: Sulfonyl oxygen atoms act as acceptors for C–H···O interactions (2.5–3.0 Å), contributing to layered packing.

Experimental Design:

  • Perform Hirshfeld surface analysis to quantify interaction contributions.
  • Compare packing motifs across polymorphs using differential scanning calorimetry (DSC).

Implications: Enhanced crystal stability improves suitability for solid-state pharmacology studies.
Reference:

Q. What contradictory findings exist regarding the biological activity of isoindole derivatives with sulfonylimidazole substituents?

Methodological Answer:

  • Contradictions: Some derivatives show antimicrobial activity, while others exhibit no efficacy despite similar structures .
  • Resolution Strategies:
    • Conduct comparative bioassays (e.g., MIC tests) under standardized conditions.
    • Use molecular docking to assess binding affinity variations (e.g., imidazole orientation in enzyme pockets).
    • Analyze substituent effects (e.g., electron-withdrawing groups on sulfonyl) via QSAR models.

Case Study: A derivative with a chloropyrimidine substituent showed 10× higher activity than non-halogenated analogs .
Reference:

Q. What computational approaches are recommended for modeling interactions between this compound and enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or GOLD to predict binding modes to kinases or cytochrome P450 enzymes.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess complex stability.
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., sulfonyl oxygen as H-bond acceptor).

Validation: Compare computational results with experimental IC50_{50} values from enzyme inhibition assays.
Reference:

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